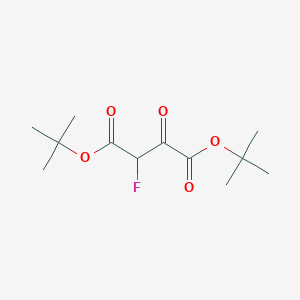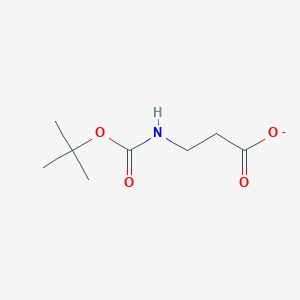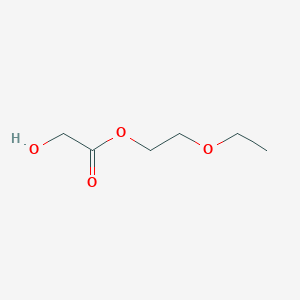
2-Ethoxyethyl hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl hydroxyacetate is an organic compound with the molecular formula C6H12O4. It is also known as diethylene glycol monoacetate. This compound is a colorless liquid that is partially soluble in water and is used in various industrial applications due to its solvent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl hydroxyacetate can be synthesized through the esterification of diethylene glycol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
HOCH2CH2OCH2CH2OH+CH3COOH→CH3COOCH2CH2OCH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where diethylene glycol and acetic acid are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethylene glycol monoacetate.
Reduction: It can be reduced to form ethylene glycol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Diethylene glycol monoacetate.
Reduction: Ethylene glycol derivatives.
Substitution: Various esters and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl hydroxyacetate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, dyes, and cosmetics due to its solvent properties.
Wirkmechanismus
The mechanism by which 2-Ethoxyethyl hydroxyacetate exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various compounds. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxyethyl acetate
- Ethylene glycol monoethyl ether acetate
- Diethylene glycol monoethyl ether acetate
Uniqueness
2-Ethoxyethyl hydroxyacetate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, from industrial processes to scientific research.
Eigenschaften
CAS-Nummer |
624-55-5 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C6H12O4/c1-2-9-3-4-10-6(8)5-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
CECPJMQOXBCMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



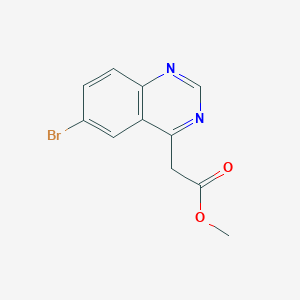
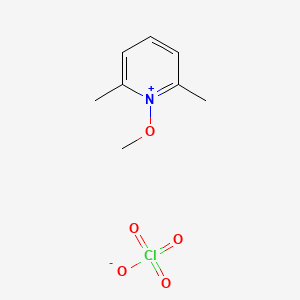
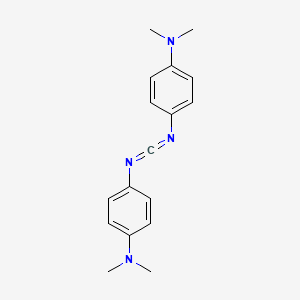


![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

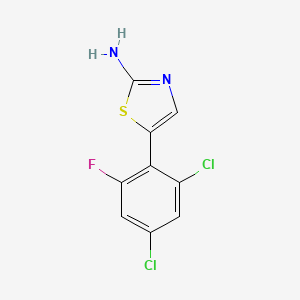
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
